

Iophenoxic acid CAS number and detailed chemical data

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Compound of Interest

Compound Name: *Iophenoxic Acid*

Cat. No.: *B1220268*

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In-Depth Technical Guide to Iophenoxic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iophenoxic acid (CAS Number: 96-84-4) is a tri-iodinated organic compound historically utilized as an oral radiocontrast agent for cholecystography, the radiographic visualization of the gallbladder. Its high iodine content renders it radiopaque, allowing for clear imaging of the biliary system. Beyond its diagnostic applications, **iophenoxic acid** has found a niche in wildlife research as a persistent biomarker for monitoring bait uptake in various animal species. This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and biological interactions of **iophenoxic acid**.

Chemical Data

A summary of the key chemical and physical properties of **iophenoxic acid** is presented below.

Property	Value	Reference
CAS Number	96-84-4	
Molecular Formula	C ₁₁ H ₁₁ I ₃ O ₃	[1]
Molecular Weight	571.92 g/mol	[1]
IUPAC Name	2-[(3-hydroxy-2,4,6-triiodophenyl)methyl]butanoic acid	[1]
Synonyms	α-Ethyl-3-hydroxy-2,4,6-triiodobenzenepropanoic acid, Teridax	[1]
Melting Point	143-144 °C	
Appearance	White to off-white solid	[2]
Solubility	Soluble in DMSO (≥ 200 mg/mL)	[2]

Synthesis of Iophenoxic Acid

The synthesis of **iophenoxic acid** was first reported by Papa et al. in 1953. The following is a general representation of the synthetic scheme. A detailed, step-by-step protocol would require accessing the original publication.



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Caption: Generalized synthetic pathway for **Iophenoxic Acid**.

Pharmacological Properties and Mechanism of Action

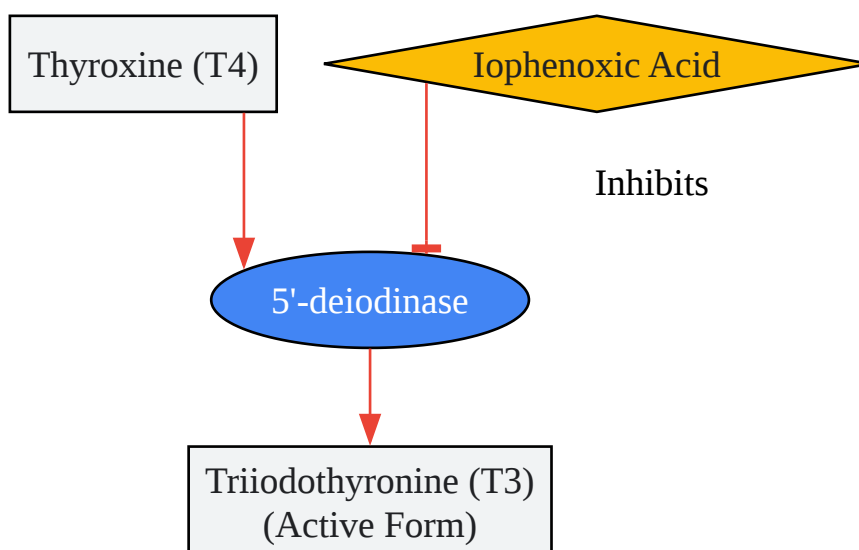
Radiopaque Contrast Agent

The primary pharmacological application of **iophenoxic acid** was as a radiopaque contrast medium for cholecystography.[3] The mechanism of action is rooted in the high atomic number of the iodine atoms within its structure.[4] These iodine atoms effectively absorb X-rays, leading to a higher density image compared to the surrounding soft tissues.[5]

Following oral administration, **iophenoxic acid** is absorbed from the gastrointestinal tract, enters the bloodstream, and is subsequently taken up by the liver. It is then excreted into the bile and concentrated in the gallbladder.[3] This concentration of the radiopaque agent within the gallbladder allows for its clear visualization on an X-ray, enabling the detection of gallstones and other abnormalities.[3]

Interaction with Thyroid Hormone Metabolism

iophenoxic acid has been shown to interfere with thyroid hormone metabolism. Specifically, it inhibits the peripheral conversion of thyroxine (T4) to the more metabolically active triiodothyronine (T3).[6][7] This inhibition is due to its effect on deiodinase enzymes, which are responsible for the removal of an iodine atom from T4.[7] This property led to the investigation of iopanoic acid, a close structural analog, for the treatment of hyperthyroidism.[7]



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Caption: Inhibition of T4 to T3 conversion by **iophenoxic Acid**.

Experimental Protocols

Historical Protocol for Oral Cholecystography

While largely replaced by modern imaging techniques such as ultrasound and CT scans, the following provides a general outline of the historical procedure for oral cholecystography using an agent like **iophenoxic acid**.^[8]

Patient Preparation:

- The day before the procedure, the patient would consume a low-fat or fat-free meal.^[8]
- In the evening, the patient would orally ingest the contrast agent, typically in pill form, with water. The dosage would be determined by the physician.^[8]
- Following ingestion of the contrast agent, the patient would fast until the procedure.^[8]

Imaging Procedure:

- On the day of the procedure, a series of X-ray images of the abdomen would be taken.^[8]
- The patient might be given a high-fat beverage to stimulate gallbladder contraction, and further X-rays would be taken to assess gallbladder function.^[8]

Protocol for Use as a Wildlife Bait Marker

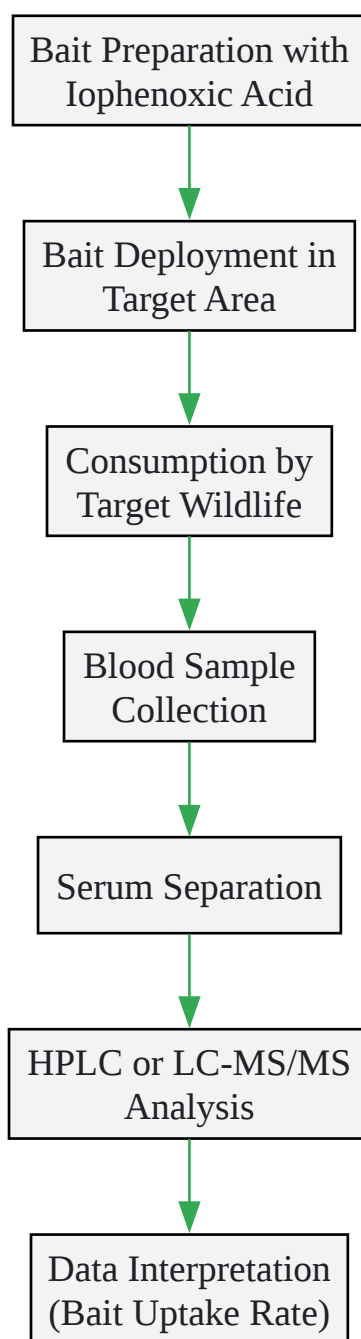
iophenoxic acid is a valuable tool in wildlife management for monitoring the effectiveness of baiting campaigns. Its long half-life in the body allows for the detection of bait consumption over extended periods.

Bait Preparation:

- A stock solution of **iophenoxic acid** is prepared in a suitable solvent, such as corn oil.
- The desired concentration of **iophenoxic acid** is incorporated into the bait matrix.

Sample Collection and Analysis:

- Blood samples are collected from the target wildlife species at specified time points after the baiting period.
- Serum is separated from the blood samples.
- The concentration of **iophenoxic acid** in the serum is determined using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]



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Caption: Experimental workflow for using **lophenoxic Acid** as a bait marker.

Safety and Toxicology

lophenoxic acid was withdrawn from clinical use due to its exceptionally long biological half-life, which was attributed to its high-affinity binding to human serum albumin.[10][11][12] This prolonged retention raised concerns about potential long-term effects on thyroid function.[11] For its application as a wildlife biomarker, the doses used are generally considered low and to have minimal toxicological impact on the target species.

Conclusion

lophenoxic acid remains a compound of interest for its historical significance in medical imaging and its contemporary utility in ecological research. This guide has provided a detailed overview of its chemical properties, mechanisms of action, and experimental applications. Researchers and professionals in drug development can leverage this information for further investigation into the biological effects of iodinated compounds and for the design of novel diagnostic and research tools.

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